(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-cyclohexylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-9-10-17(11-12)13-7-5-4-6-8-13/h12-13H,4-11H2,1-3H3,(H,16,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXMMRQDSKAHST-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141791 | |
| Record name | Carbamic acid, (1-cyclohexyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178688-10-3 | |
| Record name | Carbamic acid, (1-cyclohexyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178688-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (1-cyclohexyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate typically involves the reaction of (S)-1-cyclohexylpyrrolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
(S)-1-cyclohexylpyrrolidine-3-carboxylic acid+tert-butyl chloroformatetriethylamine(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are critical for scaling up the synthesis while maintaining the desired stereochemistry.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
Reduction: The compound can be reduced to yield the corresponding amine by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: 1-cyclohexylpyrrolidine-3-amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms where carbamate derivatives act as enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific stereochemical requirements.
Industry: Utilized in the synthesis of agrochemicals and other fine chemicals where stereochemistry plays a crucial role in the efficacy of the final product.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate involves its interaction with biological targets such as enzymes. The carbamate group can form a covalent bond with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled inhibition in biochemical studies. The stereochemistry of the compound ensures specific binding to chiral centers in the enzyme, enhancing its selectivity and potency.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity : The cyclohexyl group in the target compound confers higher lipophilicity than aromatic substituents (e.g., 4-methoxyphenyl or 3-methoxybenzyl), which may enhance blood-brain barrier penetration .
- Stability : The tert-butyl carbamate group resists hydrolysis under basic conditions but decomposes in strong acids, releasing isobutylene gas—a trait shared with tert-butyl alcohol .
Functional Group Reactivity
- tert-Butyl Carbamate vs. tert-Butyl Alcohol :
- The tert-butyl group in both compounds reacts violently with strong oxidizing agents (e.g., peroxides) and acids. However, the carbamate’s integration into a larger molecular framework mitigates flammability risks compared to free tert-butyl alcohol .
- Unlike tert-butyl alcohol (flash point: 11°C), the carbamate derivative exhibits reduced flammability due to lower volatility .
Biological Activity
(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate, with the CAS number 178688-10-3, is a compound of significant interest in medicinal chemistry due to its biological activity. This article will explore its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₂₈N₂O₂
- Molecular Weight : 268.39 g/mol
- Structure : The compound features a tert-butyl group and a cyclohexyl group attached to a pyrrolidine ring, which contributes to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Reagents : Tert-butyl carbamate and cyclohexyl-substituted pyrrolidine.
- Conditions : The reaction is generally conducted in methanol with palladium on activated charcoal under hydrogen atmosphere at ambient temperature.
Research indicates that this compound exhibits various biological activities, particularly through the following mechanisms:
- PI3Kδ Inhibition : The compound has been identified as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in immune responses and cell proliferation. This inhibition can potentially mitigate autoimmune diseases and organ transplant rejection .
- IL-2 Production Inhibition : It also inhibits interleukin-2 (IL-2) production, which is pivotal in T-cell activation and proliferation, thereby influencing immune responses .
- B-cell Proliferation Inhibition : The compound shows activity against B-cell proliferation, indicating potential use in treating blood tumors and other B-cell related disorders .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- A study demonstrated its effectiveness in reducing IL-2 levels in vitro, suggesting its potential as an immunosuppressive agent .
- Another investigation highlighted its role in modulating neurotransmitter release, which may have implications for treating neurological disorders such as anxiety and depression.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (S)-tert-butyl 1-cyclopentylpyrrolidin-3-ylcarbamate | C₁₄H₂₆N₂O₂ | Lacks cyclohexane substituent | Modulates neurotransmitter release |
| Tert-butyl methyl(pyrrolidin-3-yl)carbamate | C₁₀H₂₀N₂O₂ | Simpler structure | Limited biological data |
| Tert-amyl N-(1-cyclohexylpyrrolidin-3-yl)carbamate | C₁₄H₂₈N₂O₂ | Cyclohexane instead of cyclopentane | Potentially similar activity |
Q & A
Q. Example :
- Fluorobenzoyl derivatives (e.g., (S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate) show enhanced binding to kinase targets .
Advanced: How do computational methods aid in understanding conformational dynamics?
Answer:
Computational Workflow :
DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare axial vs. equatorial tert-butyl conformers .
MD Simulations : Simulate solvent effects (e.g., explicit DCM or water) to predict dominant solution-phase conformers .
Docking Studies : Model interactions with biological targets (e.g., GPCRs) to guide SAR studies .
Basic: What safety protocols are critical during synthesis?
Answer:
Key Protocols :
Handling Alkylating Agents : Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity .
Solvent Disposal : Recover DMF/THF via distillation and adhere to hazardous waste guidelines .
Explosion Prevention : Ground equipment when transferring tert-butyl derivatives to avoid static ignition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
